molecular formula C21H24N2O4 B150619 Uncarine c CAS No. 5629-60-7

Uncarine c

Cat. No. B150619
CAS RN: 5629-60-7
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-QLMFUGSGSA-N
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Description

Uncarine c is a chemical compound that belongs to the alkaloid family. It is extracted from the roots of the plant Uncaria rhynchophylla, also known as Gou Teng in traditional Chinese medicine. This compound has been the subject of scientific research due to its potential medicinal properties.

Scientific Research Applications

Inhibition of Cancer Cell Proliferation

Uncarine C has shown potential in inhibiting cancer cell proliferation. An investigation into the hooks of Uncaria rhynchophylla, which contains this compound, revealed its ability to inhibit phospholipase Cgamma1 (PLCgamma1) and reduce the proliferation of human cancer cells (Lee et al., 2000).

DNA-Damaging Agent Activity

A study focusing on Uncaria guianensis, a source of this compound, identified it as a weak but selective DNA-damaging agent. This suggests potential applications in therapeutic areas where DNA interaction is relevant (Lee et al., 1999).

Structural Analysis and Chemical Properties

Research has been conducted on the structural properties of this compound, providing insights into its chemical characteristics and potential applications based on its molecular structure (Muhammad et al., 2001).

Cytotoxicity and Anti-Cancer Properties

This compound has been studied for its cytotoxic properties, especially against certain cancer cell lines. This research underscores its potential in developing anti-cancer therapies (Muhammad et al., 2001).

Dendritic Cell Induction and Th1 Polarization

The compound has been observed to influence dendritic cell function and induce Th1 cell polarization, suggesting applications in vaccine development and immunotherapy (Bae et al., 2010).

Memory Enhancement and Neuroprotection

Research indicates that this compound, among other alkaloids, might have beneficial effects on memory impairment, hinting at potential neuroprotective applications (Mohamed et al., 2000).

DNA Repair Enhancement

Studies have shown that this compound can enhance DNA repair, which may have implications for its use in treatments aimed at countering DNA damage, such as in cancer therapy or in recovery from chemotherapy (Sheng et al., 2001).

Potential in Treating Alzheimer's Disease

This compound has been identified as a specific inhibitor of the nucleation phase in amyloid β42 aggregation, a key process in Alzheimer's disease, suggesting its potential in treating or managing this condition (Yoshioka et al., 2016).

Mechanism of Action

Target of Action

Pteropodine, also known as Uncarine C, is a heterohimbine-type oxindole alkaloid . It is primarily found in the plant ‘Cat’s Claw’ (Uncaria tomentosa) . The compound’s primary targets are related to the modulation of the immune system and the nervous system .

Mode of Action

Pteropodine interacts with its targets, leading to significant changes in the immune and nervous systems . It has been found to exhibit anti-inflammatory effects in various specific and non-specific tests . For instance, it showed a 51%, 66%, and 70% inhibitory effect at doses of 10, 20, and 40 mg/kg, respectively, in the rat paw edema test .

Biochemical Pathways

Pteropodine affects several biochemical pathways related to inflammation and oxidative stress . It has been found to decrease the rate of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered doxorubicin . Furthermore, it has been shown to induce lymphocyte production in mice .

Pharmacokinetics

Its anti-inflammatory and antioxidant effects suggest that it is bioavailable and can reach its targets effectively .

Result of Action

The molecular and cellular effects of Pteropodine’s action are significant. It has been found to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered with doxorubicin . Furthermore, it partially corrected bone marrow cytotoxicity induced by doxorubicin, as it showed an improvement in the rate of polychromatic erythrocytes . Additionally, it increased the production of lymphocytes by up to 25.8% over the control value along a 96-hour assay .

Action Environment

The action, efficacy, and stability of Pteropodine can be influenced by various environmental factors. For instance, the study conditions, such as the animal model used and the dosage administered, can significantly impact the compound’s anti-inflammatory and antioxidant effects . .

Biochemical Analysis

Biochemical Properties

Pteropodine has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It modulates the functions of M1 muscarinic and 5-HT2 receptors . These interactions are crucial for its biomedical properties related to the modulation of the immune and nervous systems .

Cellular Effects

Pteropodine exerts several effects on different types of cells and cellular processes . It influences cell function by modulating the immune system, nervous system, and inflammatory processes . For instance, it has been shown to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice .

Molecular Mechanism

At the molecular level, Pteropodine exerts its effects through binding interactions with biomolecules and changes in gene expression . It enhances the current responses evoked by both acetylcholine and 5-hydroxyhyptamine (5-HT) in a concentration-dependent and reversible manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pteropodine change over time . It has been observed to have a significant inhibitory effect on myeloperoxidase enzyme activity . This indicates that Pteropodine may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Pteropodine vary with different dosages . For example, in a rat paw edema test, a 51%, 66%, and 70% inhibitory effect was observed with 10, 20, and 40 mg/kg of Pteropodine, respectively .

Metabolic Pathways

It is known to interact with various enzymes and cofactors

properties

IUPAC Name

methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-QLMFUGSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319093
Record name Pteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5629-60-7
Record name Pteropodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5629-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uncarine C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5629-60-7
Source European Chemicals Agency (ECHA)
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Record name PTEROPODINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of uncarine C and what is its molecular formula and weight?

A1: this compound is a complex organic molecule with the following characteristics:

  • Molecular Weight: 368.43 g/mol []

Q2: How does this compound's structure differ from its stereoisomer, uncarine E?

A2: this compound and uncarine E (isopteropodine) are epimers, meaning they differ in the configuration at a single stereocenter. Specifically, they differ in the configuration at the spiro carbon atom. This compound possesses an R configuration at this spiro center, while uncarine E possesses an S configuration. [, , ]

Q3: What methods have been used to isolate and purify this compound from plant material?

A3: Several techniques have proven effective in isolating and purifying this compound:

  • pH-Zone Refining Counter-Current Chromatography: This method has been successfully employed to separate and purify this compound from Uncaria macrophylla Wall extracts, achieving over 96% purity. []

Q4: What spectroscopic data is available for this compound?

A4: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been crucial in elucidating the structure and stereochemistry of this compound, particularly in differentiating it from other closely related alkaloids. [, ]
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been employed to study the stereochemistry of this compound and related compounds. []

Q5: Are there any known effects of this compound on memory and cognitive function?

A6: While research in this area is limited, one study explored the effects of this compound, among other Uncaria tomentosa alkaloids, on amnesia induced in mice. The results suggest potential effects on memory retention, but further investigation is needed. []

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